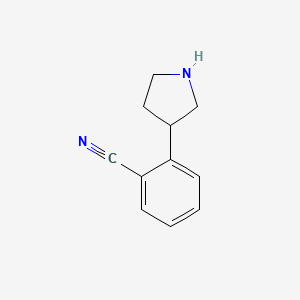

2-(Pyrrolidin-3-yl)benzonitrile

Description

2-(Pyrrolidin-3-yl)benzonitrile is a nitrile-containing aromatic compound featuring a pyrrolidine ring attached to the benzene core at the 2-position. This structural motif is significant in medicinal chemistry due to the pyrrolidine ring’s ability to enhance bioavailability and serve as a hydrogen bond donor/acceptor. Its design is rooted in scaffold-hopping strategies, where structural modifications aim to optimize selectivity and reduce off-target effects compared to earlier inhibitors like GSK690 .

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2-pyrrolidin-3-ylbenzonitrile |

InChI |

InChI=1S/C11H12N2/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-4,10,13H,5-6,8H2 |

InChI Key |

RERCWRSBTQQTGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Base-Promoted Condensation of Pyrrolidine Derivatives with Benzonitrile Precursors

One approach involves the condensation of pyrrolidine derivatives with benzonitrile-containing aldehydes or ketones under strong base conditions. For example, the reaction of pyrrolidine intermediates with 4-formylbenzonitrile in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature for 16 hours yields the desired product in moderate yield (around 54%).

Reaction conditions summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| i) | Pyrrolidine derivative + 4-formylbenzonitrile, KOtBu, THF, 0 °C to rt, 16 h | 54 | Base-promoted condensation |

| ii) | Further oxidation with trimethylamine oxide, LDA, DMF, 0 °C, 1 h | 13–52 | Oxidation step to functionalize |

This method allows for the formation of 3-substituted pyrrolidine benzonitrile derivatives with control over substitution patterns.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions have been employed to attach pyrrolidinyl groups to aromatic nitriles. For example, Suzuki–Miyaura cross-coupling reactions between 3-azidopyrrolidine derivatives and bromo-substituted benzonitriles under Pd2(dba)3 catalysis with SPhos ligand and sodium carbonate base in ethanol solvent have yielded pyrrolidinyl-benzonitrile derivatives with moderate to high efficiency (up to 99% in some related triazole syntheses).

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd2(dba)3 + SPhos | Na2CO3 | Ethanol | 85 °C | Up to 99% (related systems) |

This method is notable for its mild conditions and high selectivity, making it suitable for complex molecule assembly involving pyrrolidine and benzonitrile moieties.

Nucleophilic Substitution and Cyclization Approaches

Another synthetic route involves nucleophilic substitution of halogenated benzonitrile derivatives with pyrrolidine or its precursors, followed by cyclization or ring closure steps. For example, the reaction of (3R)-pyrrolidin-3-ol with 2,3-dihydro-5-(2-bromoethyl)benzofuran under basic conditions (potassium carbonate) and phase transfer catalysts (e.g., tetra-n-butyl ammonium bromide) in nitrile solvents (acetonitrile or propionitrile) at reflux for 6–7 hours produces substituted pyrrolidine derivatives.

Subsequent hydrolysis and halogenation steps allow for further functionalization:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | (3R)-pyrrolidin-3-ol + 2-bromoethylbenzofuran, K2CO3, TBAB, reflux, 6–7 h | High | Nucleophilic substitution |

| Halogenation | Thionyl chloride, catalytic DMF, dichloromethane, rt | Moderate | Halogenation with inversion of configuration |

This method provides stereochemical control and access to various substituted pyrrolidinyl benzonitrile derivatives.

Oxidative and Functional Group Transformations

Following initial construction of the pyrrolidine-benzonitrile framework, oxidative transformations using reagents like trimethylamine oxide and lithium diisopropylamide (LDA) in dimethylformamide (DMF) at low temperatures allow for selective oxidation of intermediates, improving yields and enabling further derivatization.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Notes

The base-promoted condensation method is effective for synthesizing 3-substituted pyrrolidinyl benzonitriles but may require careful control of temperature and reaction time to optimize yields.

Palladium-catalyzed coupling reactions are highly efficient, especially when using Pd2(dba)3 with SPhos ligand and sodium carbonate base in ethanol, which enhances reaction efficiency and product yield. These conditions are critical for obtaining high yields and selectivity.

The use of phase transfer catalysts (e.g., tetra-n-butyl ammonium bromide) in nucleophilic substitution reactions improves the reaction rate and yield by facilitating the transfer of ionic species across phases, which is particularly important in the preparation of stereochemically defined pyrrolidinyl benzonitriles.

Oxidative steps employing trimethylamine oxide and LDA allow for selective oxidation of intermediates, which can be crucial for further derivatization or for improving the biological activity of the final compounds.

The stereochemistry of the pyrrolidine ring can be controlled through selective halogenation and substitution reactions, as demonstrated in the preparation of (3S)- and (3R)-substituted derivatives.

Chemical Reactions Analysis

Nucleophilic Reactions of the Nitrile Group

The nitrile group undergoes nucleophilic additions under basic or acidic conditions. Key transformations include:

Hydrolysis :

-

Acidic hydrolysis converts the nitrile to carboxylic acids via intermediate amides.

-

Basic hydrolysis produces carboxylate salts.

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine.

-

LiAlH₄ preferentially reduces the nitrile to an amine without affecting the pyrrolidine ring.

Reagent-Specific Additions :

-

Grignard reagents form ketones after hydrolysis.

-

Sodium azide yields tetrazoles under thermal conditions.

Pyrrolidine Ring Functionalization

The secondary amine in the pyrrolidine ring participates in alkylation, acylation, and oxidation:

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

Acylation :

-

Acetyl chloride or anhydrides produce amides.

Oxidation :

-

KMnO₄ oxidizes the ring to pyrrolidinone derivatives under acidic conditions.

Tandem Reactions Involving Both Groups

The electronic interplay between the nitrile and pyrrolidine enables tandem reactions:

Cycloadditions :

Multi-Step Syntheses :

-

Reacts with aldehydes (e.g., 4-formylbenzonitrile) in THF/KOtBu to form Schiff base intermediates, which undergo further functionalization (e.g., with trimethylamine oxide) .

Comparative Reactivity with Structural Analogs

Reactivity differences between positional isomers (2- vs. 4-pyrrolidinyl) are notable:

| Reaction Type | 2-(Pyrrolidin-3-yl)benzonitrile | 4-(Pyrrolidin-3-yl)benzonitrile |

|---|---|---|

| Cycloaddition Yield | Moderate (54–70%) | High (85–97%) |

| Oxidation Rate | Slower due to steric hindrance | Faster |

Mechanistic Insights

-

Nitrile Reactivity : Polarized C≡N bond facilitates nucleophilic attacks.

-

Amine Basicity : Pyrrolidine’s pKa (~11) enables protonation, enhancing electrophilic substitution at the aromatic ring.

-

Steric Effects : The 2-position substitution imposes steric constraints, slowing reactions compared to 4-isomers .

Scientific Research Applications

2-(Pyrrolidin-3-yl)benzonitrile is an organic compound featuring a pyrrolidine ring attached to a benzonitrile moiety. It has a pyrrolidine group at the 3-position of the pyrrolidine ring connected to a benzonitrile structure. Due to its potential biological activities and applications in drug development, this compound is of interest in medicinal chemistry.

Synthesis of this compound

This compound can be synthesized through several methods.

Potential Applications

The applications of this compound primarily lie within medicinal chemistry and drug development. Potential uses include:

- Serving as a building block in synthesizing pharmaceuticals

- Research and development of new therapeutic agents

- Organic chemistry, in the synthesis of more complex molecules

Structural Analogs

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyrrolidin-3-yl)benzonitrile | Pyrrolidine at the 4-position | Potentially different biological activity due to position change. |

| 3-(Pyrrolidin-3-yl)benzonitrile | Pyrrolidine at the 3-position | May exhibit distinct pharmacological properties compared to 2-position. |

| Pyrrolidinyl triazoles | Contains triazole instead of nitrile | Known for specific biological activities as mitochondrial permeability transition pore blockers. |

The uniqueness of this compound lies in its specific positioning of the pyrrolidine ring relative to the nitrile group, which may confer distinct chemical reactivity and biological activity compared to its structural analogs. Further research is needed to explore these differences fully and their implications in drug design and therapeutic applications.

Benzonitrile Derivatives as Kinase Inhibitors

Benzonitrile derivatives can inhibit one or more kinases . They can be used in the treatment of disorders including cancer, septic shock, primary open angle glaucoma (POAG), hyperplasia, rheumatoid arthritis, psoriasis, atherosclerosis, retinopathy, or osteoarthritis . They may also be used to treat endometriosis, chronic inflammation, and/or neurodegenerative diseases such as Alzheimer's disease .

Protein kinases regulate cell processes including metabolism, cell proliferation, cell differentiation, and cell survival, making them therapeutic targets in various disease states . Cell cycle control and angiogenesis, in which protein kinases play a key role, are cell events associated with numerous disease states, such as cancer, inflammatory diseases, abnormal angiogenesis and related diseases, atherosclerosis, macular degeneration, diabetes, obesity, and pain .

Pyrrolidinyl Triazoles

Comparison with Similar Compounds

Table 1: Positional Isomer Comparison

Benzonitrile Derivatives with Heterocyclic Substituents

Triazole-Ethenyl Derivatives

Compounds such as 1c and 1h (e.g., 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) feature triazole-ethenyl groups instead of pyrrolidine. These derivatives exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231), with 1c showing IC₅₀ values comparable to etoposide. The triazole group enhances π-π stacking with biological targets, but the absence of a pyrrolidine ring may limit blood-brain barrier penetration .

Tetrazole-Pyridyl Derivatives

The tetrazole-containing compound 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile is utilized in metal-organic frameworks (MOFs) due to its multiple coordination sites.

Table 2: Heterocyclic Benzonitrile Derivatives

Benzonitrile Derivatives in Material Science

The OLED material 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile incorporates bulky aromatic substituents to achieve thermally activated delayed fluorescence (TADF). Unlike this compound, these derivatives prioritize extended conjugation and charge-transfer states, critical for electroluminescence efficiency .

Pharmacological Analogs with Modified Backbones

GSK 690 Derivatives

GSK 690 (4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile hydrochloride) is a clinical-stage LSD1 inhibitor. Its methoxy-pyrrolidine extension improves target engagement and oral bioavailability compared to simpler pyrrolidine-benzenenitrile scaffolds. However, the hydrochloride salt form introduces solubility challenges absent in non-ionic analogs .

Dihydrofuropyrimidine Derivatives

Compound 8d5 ((S)-3,5-dimethyl-4-((2-((1-(pyridin-4-ylmethyl)pyrrolidin-3-yl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)benzonitrile) demonstrates anti-HIV activity. The pyrrolidine ring here facilitates binding to the non-nucleoside reverse transcriptase pocket, a divergent mechanism from LSD1 inhibition but underscoring the versatility of pyrrolidine-nitrogen interactions .

Key Research Findings and Trends

- Positional Isomerism : 4-substituted pyrrolidine-benzenenitriles generally show higher enzymatic selectivity than 2-substituted analogs, likely due to optimized steric complementarity with LSD1’s catalytic domain .

- Heterocyclic vs. Aliphatic Substituents : Triazole/tetrazole groups enhance cytotoxicity or material properties but may compromise metabolic stability compared to pyrrolidine .

- Clinical Candidates : GSK 690 derivatives highlight the importance of auxiliary substituents (e.g., methoxy groups) in advancing benzonitrile-based drugs into clinical trials .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(Pyrrolidin-3-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation of aromatic aldehydes with heterocyclic precursors (e.g., 4-thiazolidinones) under acidic conditions. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Piperidine or acetic acid for Knoevenagel-type condensations.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol aids in crystallization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?

- Techniques and Interpretation :

- ¹H/¹³C NMR : Pyrrolidine protons appear as multiplets (δ 1.8–3.0 ppm), while benzonitrile carbons resonate near δ 115–120 ppm.

- IR Spectroscopy : Nitrile C≡N stretches at ~2240 cm⁻¹; pyrrolidine N-H bonds show broad peaks ~3300 cm⁻¹.

- Mass Spectrometry : HRMS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles and confirms the anti-conformation of hydrazine derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements :

- Eye/Face : EN 166-compliant goggles and face shields.

- Gloves : Nitrile (≥0.11 mm thickness) with regular integrity checks.

- Respiratory : N95 masks for powder handling.

- Engineering Controls :

- Use fume hoods with ≥100 fpm face velocity during synthesis.

- Store waste in double-contained systems to prevent environmental release .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity of this compound?

- DFT Workflow :

- Basis Set : B3LYP/6-311G(d,p) for geometry optimization.

- Frontier Orbitals : Calculate HOMO-LUMO gaps to identify electron-rich sites (e.g., nitrile group).

- Electrostatic Potential (ESP) : Maps highlight nucleophilic regions (pyrrolidine nitrogen) and electrophilic zones (cyano carbon).

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Approaches :

- ADME Profiling : Use Caco-2 cells to assess intestinal absorption and hepatic microsomes for metabolic stability.

- Pharmacokinetic Modeling : Corrogate in vitro IC₅₀ values with plasma exposure levels.

- Target Engagement : SPR or ITC quantifies binding affinities to confirm mechanism discrepancies .

Q. How can researchers analyze conflicting spectroscopic data during structural elucidation?

- Troubleshooting Framework :

Cross-Validation : Compare NMR data with analogous compounds (e.g., 3-(4-Aminophenyl)benzonitrile, δ 7.2–7.8 ppm for aromatic protons) .

Dynamic Effects : Variable-temperature NMR resolves rotational barriers in pyrrolidine rings.

Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous NOE correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.